Methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate

Lipophilicity Drug Design Physicochemical Properties

Enantiomerically pure (1S,3S) cyclopentane scaffold combining a trifluoromethyl group, hydroxyl handle, and methyl ester for rapid derivatization. With Fsp³=0.875 and LogP=1.13, this fragment-compliant building block enables structure-based design for TRPC6/TRPC3 ion channel and AKR1C enzyme inhibitor programs. The defined (1S,3S) stereochemistry eliminates racemic ambiguity in SAR studies, while the CF₃ group provides metabolic stability advantages over non-fluorinated analogs (ΔLogP≈+0.81).

Molecular Formula C8H11F3O3
Molecular Weight 212.168
CAS No. 2580102-24-3
Cat. No. B2956163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate
CAS2580102-24-3
Molecular FormulaC8H11F3O3
Molecular Weight212.168
Structural Identifiers
SMILESCOC(=O)C1(CCC(C1)O)C(F)(F)F
InChIInChI=1S/C8H11F3O3/c1-14-6(13)7(8(9,10)11)3-2-5(12)4-7/h5,12H,2-4H2,1H3/t5-,7-/m0/s1
InChIKeyIVXUWTCBUSJEJT-FSPLSTOPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (1S,3S)-3-Hydroxy-1-(Trifluoromethyl)Cyclopentane-1-Carboxylate (CAS 2580102-24-3): Procurement-Grade Overview for Chiral Building Block Selection


Methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate (CAS 2580102-24-3) is a chiral, enantiomerically defined cyclopentane building block with molecular formula C₈H₁₁F₃O₃ and molecular weight 212.168 Da [1]. The compound features a cyclopentane ring bearing a trifluoromethyl (-CF₃) group and a hydroxyl (-OH) substituent in a cis-(1S,3S) configuration, with a methyl ester at the 1-position. Its high fraction of sp³-hybridized carbon atoms (Fsp³ = 0.875) and moderate lipophilicity (LogP = 1.13) position it as a three-dimensional, fluorinated scaffold for medicinal chemistry and fragment-based drug discovery programs [1]. Typical commercial purity is ≥95% [1].

Why Generic Cyclopentane Analogs Cannot Substitute for Methyl (1S,3S)-3-Hydroxy-1-(Trifluoromethyl)Cyclopentane-1-Carboxylate


The specific combination of defined (1S,3S) stereochemistry, a trifluoromethyl group at the 1-position, a hydroxyl at the 3-position, and a methyl ester confers physicochemical properties that are not reproduced by any single commercially available analog. Swapping to a non-fluorinated cyclopentane analog (e.g., methyl 3-hydroxycyclopentanecarboxylate, CAS 32811-76-0) drastically reduces lipophilicity (LogP ~0.3 vs. ~1.1) and eliminates the electron-withdrawing and metabolic-stabilizing effects of the CF₃ group [1]. Using the racemic carboxylic acid form (CAS 1374328-97-8) loses enantiomeric definition critical for structure–activity relationships and prevents direct ester-based derivatization . Even the enantiomeric (1R,3R) form, if available, would yield opposite spatial presentation in chiral environments such as enzyme active sites [2]. The quantitative evidence below demonstrates precisely where these differences are measurable and decision-relevant.

Quantitative Differentiation Evidence: Methyl (1S,3S)-3-Hydroxy-1-(Trifluoromethyl)Cyclopentane-1-Carboxylate vs. Closest Analogs


Lipophilicity (LogP) Head-to-Head: Trifluoromethyl Analog vs. Non-Fluorinated Parent

The target compound exhibits a computed LogP of 1.13, representing a 3.5-fold increase in octanol–water partition coefficient over the non-fluorinated methyl 3-hydroxycyclopentanecarboxylate (CAS 32811-76-0), which has a LogP of 0.32 [1]. This increase is directly attributable to the -CF₃ group at the 1-position, which enhances passive membrane permeability and hydrophobic protein binding potential—properties essential for central nervous system and intracellular target engagement [2].

Lipophilicity Drug Design Physicochemical Properties

Fraction sp³ (Fsp³) as a Structural Complexity Advantage Over Planar Aromatic Alternatives

The target compound has an Fsp³ value of 0.875 (7 of 8 carbon atoms are sp³-hybridized) [1]. This markedly exceeds the Fsp³ of typical aromatic building blocks (Fsp³ often < 0.3) and is substantially higher than the average Fsp³ of oral drugs (~0.45) [2]. The trifluoromethyl-substituted cyclopentane acid (CAS 277756-44-2), which lacks the 3-hydroxyl group, has an Fsp³ of 0.857 (6 of 7 carbons sp³), demonstrating that the additional sp³-hydroxyl center incrementally increases three-dimensional character . High Fsp³ correlates with improved clinical success rates due to reduced promiscuity and enhanced aqueous solubility [2].

Fsp³ 3D Scaffolds Fragment-Based Drug Discovery

Enantiomeric Definition (1S,3S) vs. Racemic Mixtures: Stereochemical Purity as a Procurement Determinant

The target compound is specified with absolute (1S,3S) stereochemistry at both chiral centers (C1 bearing CF₃ and C3 bearing OH) [1]. The nearest commercially available comparator, rac-(1R,3R)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylic acid (CAS 1374328-97-8), is supplied as a racemic mixture and in the free carboxylic acid form rather than the methyl ester . In medicinal chemistry, enantiomers of chiral cyclopentane derivatives can exhibit >10-fold differences in target binding affinity and selectivity [2]. For example, in the TRPC6 inhibitor patent family (US 2022/0194922), defined cyclopentane stereochemistry is essential for channel inhibition activity, with stereoisomeric mixtures showing reduced or absent pharmacological effects [3].

Chiral Building Block Enantioselective Synthesis Stereochemistry

Functional Group Orthogonality: Methyl Ester vs. Carboxylic Acid Analogs for Synthetic Tractability

The methyl ester moiety in the target compound provides a protected carboxylate synthon, enabling direct amidation, reduction, or Grignard addition without the prior protection/deprotection steps required for free carboxylic acid analogs such as CAS 1260791-12-5 or CAS 1374328-97-8 [1]. The non-hydroxylated 1-(trifluoromethyl)cyclopentane-1-carboxylic acid (CAS 277756-44-2), while also bearing the CF₃ group, requires activation (e.g., mixed anhydride or HATU-mediated coupling) for further derivatization and lacks the 3-hydroxyl handle for orthogonal functionalization . This dual functionality (methyl ester + secondary alcohol) enables sequential, chemoselective transformations that are not feasible with either the free acid or the non-hydroxylated analogs.

Synthetic Chemistry Protecting Group Strategy Amide Coupling

Hydrogen Bond Donor/Acceptor Profile vs. Non-Hydroxylated CF₃-Cyclopentane Analogs

The target compound possesses 1 hydrogen bond donor (C3-OH), 2 hydrogen bond acceptors (ester carbonyl and C3-OH oxygen), and a polar surface area (PSA) of 47 Ų [1]. In contrast, 1-(trifluoromethyl)cyclopentane-1-carboxylic acid (CAS 277756-44-2) lacks the hydroxyl H-bond donor and registers a PSA of 37.3 Ų and different H-bond acceptor count . For fragment-based screening, a H-bond donor count of 1 and PSA < 60 Ų place this compound within the 'Rule of Three' guidelines (MW ≤ 300, HBD ≤ 3, HBA ≤ 3, clogP ≤ 3), making it suitable for fragment library inclusion [2]. The non-hydroxylated analog exceeds the desirable HBD count of zero, which may reduce solubility while not adding binding enthalpy from hydrogen bond donation [2].

Hydrogen Bonding Solubility Rule of Three

Validated Application Scenarios for Methyl (1S,3S)-3-Hydroxy-1-(Trifluoromethyl)Cyclopentane-1-Carboxylate


Fragment-Based Drug Discovery (FBDD) Library Enrichment with sp³-Rich, Fluorinated Scaffolds

With Fsp³ = 0.875, LogP = 1.13, MW = 212 Da, and compliance with the 'Rule of Three' (HBD ≤ 3, HBA ≤ 3, clogP ≤ 3), this compound is an ideal fragment library component for screening campaigns that explicitly prioritize three-dimensionality and fluorinated fragments. High Fsp³ (>0.8) has been correlated with improved clinical developability and reduced attrition [1]. The defined stereochemistry eliminates the ambiguity of racemic fragment hits and facilitates direct structure-based design from initial screening data.

Chiral Pool Synthesis of TRPC6/TRPC3 Ion Channel Inhibitors and Related Cyclopentane-Based Therapeutics

Patent literature (US 2022/0194922) demonstrates that substituted cyclopentane compounds with defined stereochemistry inhibit TRPC6 and TRPC3 ion channels, which are validated targets for focal segmental glomerulosclerosis (FSGS), pulmonary hypertension, and cardiac hypertrophy [2]. This compound's (1S,3S) configuration and functional handles (methyl ester for amide coupling; C3-OH for etherification or oxidation) position it as a chiral precursor for analog generation in TRPC6/TRPC3 inhibitor programs. The CF₃ group further provides metabolic stability benefits documented for trifluoromethyl-containing ion channel modulators [3].

Synthesis of AKR1C1/AKR1C3 Inhibitor Analogs for Hormone-Dependent Cancer Research

Cyclopentane derivatives bearing 1,3-substitution patterns have been identified as selective inhibitors of steroid-metabolizing enzymes AKR1C1 and AKR1C3 in the low micromolar range, representing starting points for hormone-dependent cancer therapeutics [4]. The target compound's 1,3-cis substitution pattern maps directly onto the pharmacophore requirements described by Štefane et al., with the methyl ester enabling straightforward diversification into amide libraries. The trifluoromethyl group, absent in the original publication's most active compounds, offers a vector for improving metabolic stability and target residence time.

Physicochemical Property Optimization via Fluorine Scanning in Lead Series

During lead optimization, systematic replacement of methyl with trifluoromethyl groups is an established strategy for modulating lipophilicity, pKa, and metabolic stability while maintaining steric bulk [5]. The target compound, with its defined enantiomeric purity and CF₃ group, enables direct head-to-head comparison with non-fluorinated cyclopentane analogs (ΔLogP ≈ +0.81) in matched molecular pair analyses, providing quantitative structure–property relationship (QSPR) data for informed optimization of ADME profiles.

Quote Request

Request a Quote for Methyl (1S,3S)-3-hydroxy-1-(trifluoromethyl)cyclopentane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.